
Thymidine-13C10,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-13C10,15N2 is a labeled form of thymidine, a nucleoside component of DNA. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Thymidine itself is a precursor of deoxyribonucleic acid and plays a crucial role in DNA synthesis and cell replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions within the thymidine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled carbon and nitrogen sources, along with optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized to ensure its isotopic enrichment and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine-13C10,15N2 can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymine.
Reduction: Reduction of thymidine to its corresponding deoxyribose derivative.
Substitution: Replacement of specific atoms or groups within the thymidine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include thymine, deoxyribose derivatives, and substituted thymidine analogs. These products are often used in further research and applications .
Aplicaciones Científicas De Investigación
Thymidine-13C10,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell synchronization studies to arrest cells at the G1/S boundary, allowing for the study of cell cycle dynamics.
Medicine: Utilized in imaging techniques to study cell proliferation and tumor growth.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mecanismo De Acción
Thymidine-13C10,15N2 exerts its effects by incorporating into DNA during the synthesis phase. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary before DNA replication. This allows researchers to study cell cycle dynamics and the effects of various treatments on cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The unlabeled form of Thymidine-13C10,15N2, commonly used in DNA synthesis studies.
Thymidine-d14: A deuterated form of thymidine, used in similar applications but with different isotopic labeling.
Thymidine-13C10: Labeled with carbon-13 only, used in metabolic studies .
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
254.14 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clave InChI |
IQFYYKKMVGJFEH-YYGDLVLVSA-N |
SMILES isomérico |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


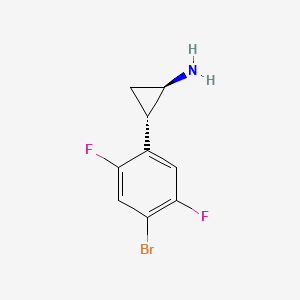
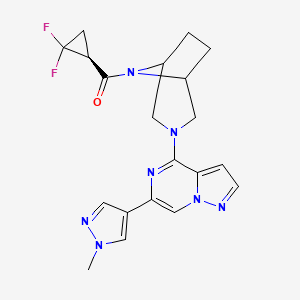
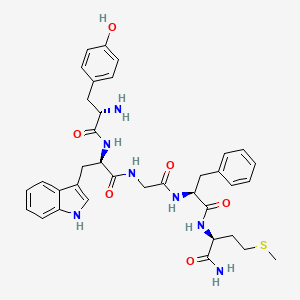
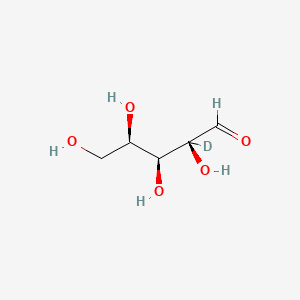
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)



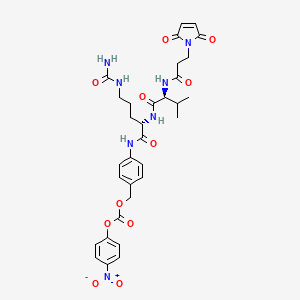

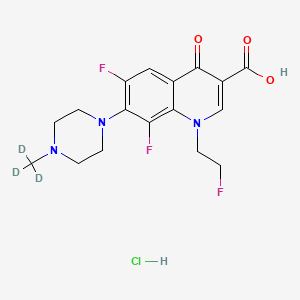
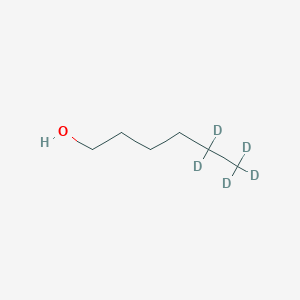

![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
